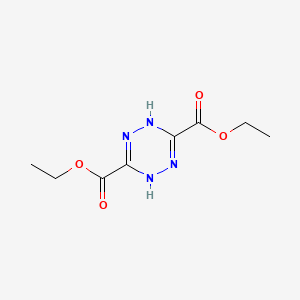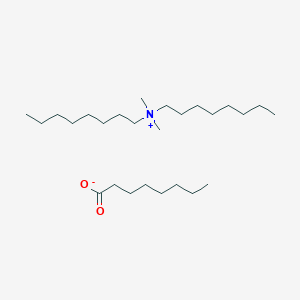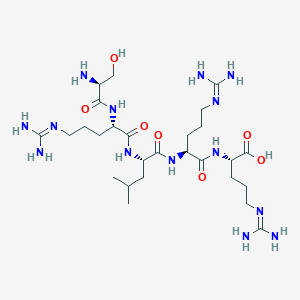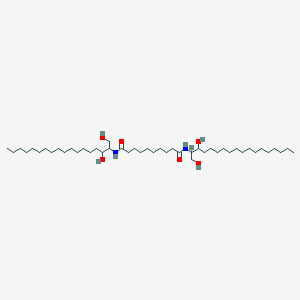
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the esterification of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out under controlled temperature conditions to prevent the decomposition of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine derivative.
Reduction: Reduction reactions can convert it back to the dihydro form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrous gases are commonly used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alcohols and amines are typical reagents used for substitution reactions.
Major Products Formed
Oxidation: Tetrazine derivatives.
Reduction: Dihydro-tetrazine derivatives.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer properties, although initial studies have shown limited efficacy.
Industry: Utilized in the development of optical sensors and materials for detecting oxidative agents.
Mechanism of Action
The mechanism of action of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction reactions. This property makes it useful in applications such as optical sensing, where it can detect changes in the environment by altering its oxidation state . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- 1,2,4,5-Tetrazine-3,6-dicarboxylic acid
- 3,6-Diphenyl-1,2,4,5-tetrazine
Uniqueness
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other tetrazine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
444683-52-7 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C8H12N4O4/c1-3-15-7(13)5-9-11-6(12-10-5)8(14)16-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
ZJCZELZFVPLGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=NN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)


![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)






![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)


![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
